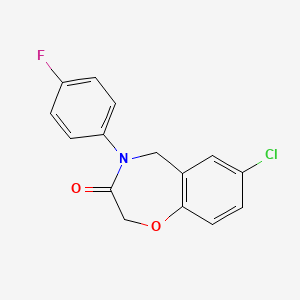

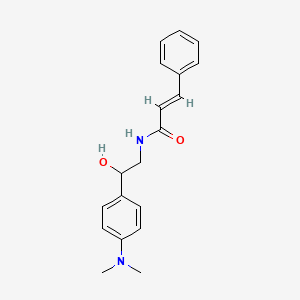

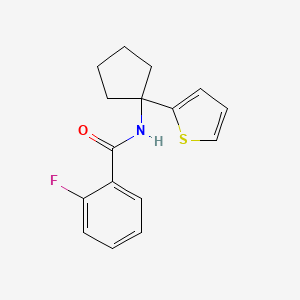

7-chloro-4-(4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

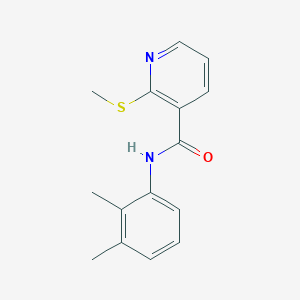

The compound 7-chloro-4-(4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a derivative of the benzoxazepine class, which is known for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of benzoxazepines and their derivatives have been synthesized and evaluated for various biological activities, including dopaminergic activity and uptake inhibition of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) .

Synthesis Analysis

The synthesis of benzoxazepine derivatives typically involves the cyclization of amino alcohols followed by specific substitutions at various positions on the benzoxazepine ring. For instance, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines involved cyclization followed by demethylation to introduce catecholic moieties . Similarly, the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones and their 7-chloro analogs was achieved by reacting amino alcohols with COCl2 in the presence of Na2CO3 . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives is characterized by the presence of a seven-membered azepine ring, which can adopt a chair conformation. The substitution patterns on the benzoxazepine ring, such as the presence of chloro, fluoro, or hydroxy groups, can significantly influence the molecular conformation and, consequently, the biological activity of these compounds .

Chemical Reactions Analysis

Benzoxazepine derivatives can undergo various chemical reactions depending on the functional groups present and the reaction conditions. For example, the reactivity of some benzoxazepine compounds in acidic or basic media has been described, which could involve hydrolysis or other transformations of the ring system . The presence of electron-withdrawing or electron-donating substituents can also affect the reactivity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives are influenced by their molecular structure and substituents. For example, the presence of halogen atoms like chlorine and fluorine can affect the lipophilicity of the compounds, which in turn can influence their pharmacokinetic properties and interaction with biological targets . The intermolecular interactions, such as hydrogen bonding, are also crucial for the crystal structure and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Structures and Molecular Interaction

Research into derivatives of 7-chloro-4-(4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has revealed insights into their hydrogen-bonded structures and molecular interactions. For instance, studies on substituted 2-aryl-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepines demonstrate various hydrogen-bonded configurations leading to one, two, and three-dimensional structures. These findings are pivotal for understanding the molecular arrangements and interactions within this class of compounds, which can influence their chemical reactivity and potential applications in material science or pharmaceuticals (Gómez et al., 2009).

Neuroleptic Potential and Anticonvulsant Effects

A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, including compounds with 4-fluoro substituents in the 3-phenyl group, have been synthesized and evaluated for their potential neuroleptic activity. These compounds have shown neuroleptic-like activity, indicating their potential as central nervous system agents. Some derivatives have demonstrated potent anticonvulsant effects, making them of interest for further exploration as therapeutic agents (Hino et al., 1988).

Synthesis and Evaluation of Fluorinated Derivatives

Fluorinated derivatives of 7-chloro-8-hydroxy-3-methyl-1-(3'-aminophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine have been synthesized and evaluated for their affinity for dopamine D1 receptors. These studies are crucial for the development of novel radiotracers for imaging dopamine receptors using positron emission tomography, offering insights into their potential applications in neurological research and diagnostics (Mukherjee et al., 1993).

Molecular Geometry and Quantum Chemical Studies

Quantum chemical calculations have been employed to elucidate the geometry and vibrational frequencies of related benzodiazepine derivatives, providing detailed insights into their molecular structure and electronic properties. These studies contribute to a deeper understanding of the compound's reactivity and potential applications in material science or pharmaceutical development (Sylaja et al., 2016).

Eigenschaften

IUPAC Name |

7-chloro-4-(4-fluorophenyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO2/c16-11-1-6-14-10(7-11)8-18(15(19)9-20-14)13-4-2-12(17)3-5-13/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHNNECTSWCNRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-(4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)

![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)

![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)